molecular formula C7H9ClN2O B6247849 4-cyclopropanecarbonyl-1H-pyrazole hydrochloride CAS No. 2408958-28-9

4-cyclopropanecarbonyl-1H-pyrazole hydrochloride

Cat. No.: B6247849
CAS No.: 2408958-28-9
M. Wt: 172.6
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropanecarbonyl-1H-pyrazole hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclopropanecarbonyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropanecarbonyl-1H-pyrazole hydrochloride typically involves the cyclocondensation reaction of appropriate precursors. One common method includes the reaction of cyclopropanecarbonyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropanecarbonyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyclopropanecarbonyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-cyclopropanecarbonyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropanecarbonyl-1H-pyrazole hydrochloride is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

2408958-28-9

Molecular Formula

C7H9ClN2O

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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